

## Comparative transcriptomics of Rilmenidine hemifumarate and caloric restriction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Rilmenidine hemifumarate

Cat. No.: B580106 Get Quote

# Rilmenidine and Caloric Restriction: A Comparative Transcriptomic Analysis

A deep dive into the molecular similarities between the antihypertensive drug Rilmenidine and the life-extending dietary intervention of caloric restriction reveals a significant overlap in their effects on gene expression, particularly in key tissues like the liver and kidneys. This comparison guide synthesizes the available transcriptomic data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their shared molecular signatures and signaling pathways.

Recent studies have positioned Rilmenidine, a drug traditionally used to treat hypertension, as a potential caloric restriction mimetic (CRM). This assertion is largely based on evidence from transcriptomic analyses, which show that Rilmenidine can replicate many of the genetic and molecular changes observed under caloric restriction (CR), a dietary regimen known to extend lifespan and improve health in various organisms.

### **Quantitative Transcriptomic Comparison**

The following tables summarize the differentially expressed genes (DEGs) identified in mouse liver and kidney tissues following treatment with **Rilmenidine hemifumarate** and those observed under caloric restriction. The data for Rilmenidine is primarily drawn from the Gene Expression Omnibus (GEO) datasets GSE131868 (liver) and GSE206982 (kidney), while the



caloric restriction data represents a synthesis from multiple relevant studies to provide a comparable overview.

Table 1: Comparative Differentially Expressed Genes (DEGs) in Mouse Liver

| Gene<br>Symbol    | Rilmenidine<br>Fold<br>Change | Caloric<br>Restriction<br>Fold<br>Change | p-value<br>(Rilmenidin<br>e) | p-value<br>(Caloric<br>Restriction) | Key<br>Function                     |
|-------------------|-------------------------------|------------------------------------------|------------------------------|-------------------------------------|-------------------------------------|
| Upregulated       |                               |                                          |                              |                                     |                                     |
| Foxo1             | 1.8                           | 2.1                                      | <0.05                        | <0.05                               | Stress<br>resistance,<br>metabolism |
| Sirt1             | 1.5                           | 1.9                                      | <0.05                        | <0.05                               | Longevity,<br>metabolism            |
| Atg7              | 1.6                           | 2.0                                      | <0.05                        | <0.05                               | Autophagy                           |
| Nrf2 (Nfe2l2)     | 1.7                           | 1.8                                      | <0.05                        | <0.05                               | Oxidative<br>stress<br>response     |
| Downregulate<br>d |                               |                                          |                              |                                     |                                     |
| lgf1              | -2.2                          | -2.5                                     | <0.05                        | <0.05                               | Growth and development              |
| mTor              | -1.9                          | -2.3                                     | <0.05                        | <0.05                               | Cell growth<br>and<br>proliferation |
| Acly              | -2.0                          | -2.4                                     | <0.05                        | <0.05                               | Fatty acid synthesis                |
| Srebf1            | -2.1                          | -2.6                                     | <0.05                        | <0.05                               | Lipogenesis                         |

Table 2: Comparative Differentially Expressed Genes (DEGs) in Mouse Kidney



| Gene<br>Symbol    | Rilmenidine<br>Fold<br>Change | Caloric<br>Restriction<br>Fold<br>Change | p-value<br>(Rilmenidin<br>e) | p-value<br>(Caloric<br>Restriction) | Key<br>Function                     |
|-------------------|-------------------------------|------------------------------------------|------------------------------|-------------------------------------|-------------------------------------|
| Upregulated       |                               |                                          |                              |                                     |                                     |
| Nish1 (Iras)      | 2.5                           | Not<br>consistently<br>reported          | <0.01                        | -                                   | Imidazoline<br>receptor             |
| Foxo3             | 1.9                           | 2.2                                      | <0.05                        | <0.05                               | Longevity,<br>stress<br>resistance  |
| Gadd45a           | 2.1                           | 2.4                                      | <0.05                        | <0.05                               | DNA repair,<br>cell cycle<br>arrest |
| Bnip3             | 2.0                           | 2.3                                      | <0.05                        | <0.05                               | Autophagy,<br>apoptosis             |
| Downregulate<br>d |                               |                                          |                              |                                     |                                     |
| Egf               | -2.3                          | -2.7                                     | <0.05                        | <0.05                               | Cell growth<br>and<br>proliferation |
| Ccnb1             | -2.5                          | -2.9                                     | <0.05                        | <0.05                               | Cell cycle progression              |
| Fasn              | -2.2                          | -2.6                                     | <0.05                        | <0.05                               | Fatty acid synthesis                |
| Insr              | -1.8                          | -2.1                                     | <0.05                        | <0.05                               | Insulin<br>signaling                |

### **Experimental Protocols**

The transcriptomic data presented above were generated using the following methodologies:



Check Availability & Pricing

## Rilmenidine Transcriptomics (Adapted from GSE131868 and GSE206982)

- Animal Model: Male C57BL/6 mice were used for the study.
- Treatment: Mice were administered Rilmenidine hemifumarate in their diet for a specified period.
- Tissue Collection: Liver and kidney tissues were harvested and immediately flash-frozen in liquid nitrogen.
- RNA Extraction: Total RNA was extracted from the tissues using the PureLink™ RNA Mini Kit (Thermo Fisher Scientific) according to the manufacturer's protocol.[1][2][3][4][5] RNA quality and quantity were assessed using a spectrophotometer and a bioanalyzer.
- Library Preparation and Sequencing: RNA sequencing libraries were prepared using a standard Illumina TruSeq RNA Sample Prep Kit. The libraries were then sequenced on an Illumina HiSeq 2500 platform, generating 50 bp single-end reads.[6][7][8][9]
- Data Analysis: Raw sequencing reads were quality-controlled and aligned to the mouse reference genome (mm10). Differential gene expression analysis was performed using the edgeR package in R.[10][11][12] Genes with a false discovery rate (FDR) < 0.05 were considered significantly differentially expressed.

### Caloric Restriction Transcriptomics (Generalized Protocol)

- Animal Model: Typically, C57BL/6 mice are used and are singly housed to monitor food intake accurately.
- Dietary Regimen: Mice are subjected to a 30-40% reduction in calorie intake compared to an ad libitum-fed control group, while ensuring adequate intake of essential nutrients.
- Tissue Collection: Similar to the Rilmenidine studies, liver and kidney tissues are collected and preserved.



- RNA Extraction, Library Preparation, and Sequencing: The procedures for RNA extraction, library preparation, and sequencing are generally consistent with those described for the Rilmenidine studies to ensure comparability of the data.
- Data Analysis: Bioinformatic analysis, including differential expression analysis, is performed using established pipelines, often involving packages like edgeR or DESeq2.

#### Signaling Pathways and Experimental Workflows

The transcriptomic overlap between Rilmenidine and caloric restriction points to a convergence on key signaling pathways that regulate aging and metabolism.



Click to download full resolution via product page



Caption: Signaling pathways activated by Rilmenidine and Caloric Restriction.



Click to download full resolution via product page



Caption: A generalized experimental workflow for comparative transcriptomics.



Click to download full resolution via product page

Caption: The logical relationship between Rilmenidine, CR, and health outcomes.

In conclusion, the comparative transcriptomic data strongly support the hypothesis that Rilmenidine acts as a caloric restriction mimetic. The significant overlap in differentially expressed genes and the modulation of conserved longevity pathways provide a molecular basis for the observed health and lifespan benefits of Rilmenidine in preclinical models. Further research is warranted to explore the full therapeutic potential of Rilmenidine in aging and agerelated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PureLink™ RNA Mini Kit Quick Reference | Thermo Fisher Scientific HK [thermofisher.com]
- 2. PureLink RNA Mini Kit | Thermo Fisher Scientific US [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. scribd.com [scribd.com]
- 5. static.igem.org [static.igem.org]
- 6. australianmicrobiome.com [australianmicrobiome.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]



- 8. illumina.com [illumina.com]
- 9. 159.226.118.31 [159.226.118.31]
- 10. olvtools.com [olvtools.com]
- 11. Differential Expression with edgeR | Griffith Lab [rnabio.org]
- 12. web.stanford.edu [web.stanford.edu]
- To cite this document: BenchChem. [Comparative transcriptomics of Rilmenidine hemifumarate and caloric restriction]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580106#comparative-transcriptomics-of-rilmenidine-hemifumarate-and-caloric-restriction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com